N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a trifluoromethoxy group and an imidazole ring attached via a cyclopropyl-ethyl linker. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Cyclopropyl-Ethyl Linker Attachment: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Benzamide Core Formation: The benzamide core is formed through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Trifluoromethoxy Substitution: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide core and the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The trifluoromethoxy group can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methoxybenzamide
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-chlorobenzamide
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-fluorobenzamide
Uniqueness
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmacologically active molecule.
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOIKJFWPOLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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